molecular formula Cl2C6H3NO2<br>C6H3Cl2NO2 B1666198 3,5-Dichloronitrobenzene CAS No. 618-62-2

3,5-Dichloronitrobenzene

Cat. No.: B1666198
CAS No.: 618-62-2
M. Wt: 192 g/mol
InChI Key: RNABGKOKSBUFHW-UHFFFAOYSA-N
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Description

3,5-Dichloronitrobenzene is an organic compound with the molecular formula C6H3Cl2NO2. It is a derivative of nitrobenzene, where two chlorine atoms are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its applications in various chemical industries, particularly in the synthesis of pesticides, dyes, and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

3,5-Dichloronitrobenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been found to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The compound can undergo biotransformation through the action of these enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . Additionally, this compound has been shown to induce oxidative stress by generating free radicals, which can cause damage to cellular components such as lipids, proteins, and DNA .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to induce nephrotoxicity in renal cortical cells, leading to cell damage and death . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, exposure to this compound can result in the upregulation of stress response genes and the downregulation of genes involved in normal cellular functions . This disruption can lead to impaired cell function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to and inhibit the activity of various enzymes, including cytochrome P450 enzymes . This inhibition can lead to the accumulation of toxic intermediates and the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components. Additionally, this compound can alter gene expression by modulating transcription factors and signaling pathways, leading to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been shown to result in cumulative damage to cellular function, including persistent oxidative stress and chronic inflammation . These long-term effects can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in gene expression . At higher doses, this compound can induce significant toxicity, including severe nephrotoxicity, hepatotoxicity, and systemic oxidative damage . Threshold effects have been observed, where the toxic effects become more pronounced beyond a certain dosage level. High doses of this compound can also lead to adverse effects such as organ failure and death in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the biotransformation of the compound into reactive intermediates, which can further undergo conjugation reactions with glutathione or other cellular nucleophiles . The metabolic flux of this compound can influence the levels of metabolites and the overall metabolic balance within cells. The compound’s metabolism can also lead to the formation of toxic byproducts that contribute to its cytotoxic effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of the compound within tissues can affect its localization and accumulation, influencing its overall toxicity and biological effects .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles . The presence of the compound in these compartments can affect its interactions with cellular biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloronitrobenzene can be synthesized through the nitration of 1,3-dichlorobenzene using a mixture of nitric acid and sulfuric acid. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced techniques to ensure high yield and purity. One such method includes the use of nitrosyl sulfuric acid for diazotization, followed by denitrification and hydrolysis. This process is carried out at temperatures not exceeding 45°C to maintain the stability of the reaction .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloronitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Dichloronitrobenzene has several applications in scientific research and industry:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloronitrobenzene
  • 2,5-Dichloronitrobenzene
  • 3,4-Dichloronitrobenzene

Uniqueness

3,5-Dichloronitrobenzene is unique due to the specific positioning of the chlorine atoms, which influences its chemical reactivity and physical properties. This positional isomerism results in distinct reactivity patterns compared to other dichloronitrobenzene isomers .

Properties

IUPAC Name

1,3-dichloro-5-nitrobenzene
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InChI

InChI=1S/C6H3Cl2NO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

RNABGKOKSBUFHW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-]
Source PubChem
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Molecular Formula

Cl2C6H3NO2, C6H3Cl2NO2
Record name 1,3-DICHLORO-5-NITROBENZENE
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DSSTOX Substance ID

DTXSID1060683
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Molecular Weight

192.00 g/mol
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Physical Description

ORANGE-TO-BROWN CRYSTALS.
Record name 1,3-DICHLORO-5-NITROBENZENE
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Flash Point

140 °C
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Solubility

Solubility in water: none
Record name 1,3-DICHLORO-5-NITROBENZENE
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Density

Relative density (water = 1): 1.7
Record name 1,3-DICHLORO-5-NITROBENZENE
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Vapor Density

Relative vapor density (air = 1): 6.6
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CAS No.

618-62-2
Record name 3,5-Dichloronitrobenzene
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Melting Point

64.5 °C
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Synthesis routes and methods I

Procedure details

An article in Journal of the American Chemical Society, 72 (1950), 798, discloses that 2,6-dichloro-4-nitroaniline, ethanol and sodium nitrate can be reacted at the boil, in the absence of water and in the presence of concentrated sulfuric acid, to give an 84% yield of 3,5-dichloronitrobenzene. A corresponding reaction to form the 3,5-dibromonitrobenzene proceeds with a yield of 91%. The process is unsatisfactory in respect of the yield and purity of the end product and in respect of simple, reliable and economical operation, particularly on an industrial scale.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

103.5 parts of 2,6-dichloro-4-nitro-aniline and 103.5 parts of 2,4-dichloro-6-nitro-aniline are introduced into 180 parts of isopropanol and 300 parts of water, and 200 parts of concentrated sulfuric acid (98 percent strength by weight) are then added to the mixture. A solution of 125 parts of NaNO2 in 175 parts of water is run in at 50° C., as described in Example 1. The mixture is cooled, 400 parts of water are added and the product is filtered off. 192 parts (a practically quantitative yield) of 3,5-dichloro-nitro-benzene, of melting point 60°-61° C., are obtained.
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Synthesis routes and methods IV

Procedure details

207 parts of 2,6-dichloro-4-nitro-aniline are introduced into 500 parts of isopropanol, and 780 parts of 65 percent strength by weight nitric acid are then added to the mixture. A solution of 125 parts of NaNO2 in 175 parts of water is run in at 50° C., as described in Example 1. The mixture is cooled, 400 parts of water are added and the product is filtered off. 172 parts (90% of theory) of 3,5-dichloro-nitro-benzene, of melting point 55°-57° C., are obtained.
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Synthesis routes and methods V

Procedure details

Amer. Chem. Soc., 72 (1950), 798, discloses that 2,6-dichloro-4-nitroaniline, ethanol and sodium nitrite can be reacted at the boil, in the absence of water and in the presence of concentrated sulfuric acid, to give 3,5-dichloronitrobenzene in a yield of 84%. A corresponding reaction to give the 3,5-dibromo derivative gives a yield of 91%. The process is unsatisfactory in respect of yield and purity of the end product and simple, reliable and economical operation, especially on an industrial scale.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloronitrobenzene
Reactant of Route 2
3,5-Dichloronitrobenzene
Reactant of Route 3
3,5-Dichloronitrobenzene
Reactant of Route 4
Reactant of Route 4
3,5-Dichloronitrobenzene
Reactant of Route 5
3,5-Dichloronitrobenzene
Reactant of Route 6
Reactant of Route 6
3,5-Dichloronitrobenzene

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